2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a purine-imidazole fused ring system, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactionsThe final steps often include cyclization and purification processes under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as solvent choice and temperature control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism. This makes it a candidate for drug development in treating diseases related to purine metabolism disorders .
Medicine
In medicine, derivatives of this compound are being researched for their potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications .
Industry
Industrially, it is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit these enzymes, leading to altered metabolic pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methyl]-6-methylpurino[7,8-a]imidazole-1,3-dione
- 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the presence of the ethyl and trimethyl groups, which influence its reactivity and interaction with biological targets .
Properties
CAS No. |
878721-36-9 |
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Molecular Formula |
C19H19Cl2N5O2 |
Molecular Weight |
420.29 |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-5-24-10(2)11(3)26-15-16(22-18(24)26)23(4)19(28)25(17(15)27)9-12-6-7-13(20)8-14(12)21/h6-8H,5,9H2,1-4H3 |
InChI Key |
KUMYMYUYHOABKV-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C)C |
solubility |
not available |
Origin of Product |
United States |
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